4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide
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Overview
Description
4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a methylpiperazine moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-(dimethylamino)-2-fluorobenzoic acid with appropriate reagents to form the benzamide structure.
Introduction of the Methylpiperazine Moiety: The next step involves the introduction of the methylpiperazine group. This can be achieved through nucleophilic substitution reactions where the benzamide core reacts with 4-methylpiperazine under controlled conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-2-fluorobenzamide: Shares the benzamide core but lacks the methylpiperazine moiety.
N-(4-methylpiperazin-1-yl)-3-oxopropylbenzamide: Contains the methylpiperazine group but lacks the dimethylamino and fluorine substituents.
Uniqueness
4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-fluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-20(2)13-4-5-14(15(18)12-13)17(24)19-7-6-16(23)22-10-8-21(3)9-11-22/h4-5,12H,6-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXZWSMSAUSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNC(=O)C2=C(C=C(C=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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